molecular formula C18H11FN2OS B6507555 N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide CAS No. 897759-82-9

N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide

Cat. No.: B6507555
CAS No.: 897759-82-9
M. Wt: 322.4 g/mol
InChI Key: QSUXLLGENXWNIM-UHFFFAOYSA-N
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Description

N-(4-Fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a fluorine atom at the 4-position and a naphthalene-2-carboxamide group at the 2-position. The fluorine substituent enhances electron-withdrawing properties and metabolic stability, while the naphthalene moiety contributes to π-π stacking interactions, a critical feature in molecular recognition and binding.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2OS/c19-14-6-3-7-15-16(14)20-18(23-15)21-17(22)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUXLLGENXWNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Amino-4-fluorothiophenol Derivatives

The benzothiazole moiety is typically synthesized via cyclocondensation of 2-amino-4-fluorothiophenol with carboxylic acid derivatives. In a method adapted from imidazo[2,1-b][1,benzothiazole synthesis (EP3150612A1), 2-amino-4-fluorothiophenol reacts with chloroacetic acid under reflux in n-butanol, facilitated by potassium carbonate as a base. This yields 4-fluoro-1,3-benzothiazole-2-amine, a critical intermediate.

Reaction Conditions:

  • Solvent: n-butanol

  • Base: K₂CO₃

  • Temperature: 110–115°C

  • Time: 6–8 hours

Yields for analogous benzothiazole formations range from 65% to 78%, depending on the electron-withdrawing effects of substituents.

Alternative Thionation Approaches

Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) may substitute for thiophenol in cyclocondensation. For example, 2-aminophenol derivatives treated with P₂S₅ in toluene under nitrogen afford benzothiazoles with improved regioselectivity. However, fluorinated substrates require careful temperature control to prevent defluorination.

Fluorination Strategies for Benzothiazole Systems

Direct Fluorination via Halogen Exchange

Electrophilic fluorination using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) enables direct introduction of fluorine at the 4-position. A patent (EP3150612A1) describes the use of aqueous hydrobromic acid (HBr) to deprotect alkoxy groups adjacent to amine functionalities, enabling subsequent fluorination. This method avoids side reactions common in aromatic fluorination, such as ring expansion.

Late-Stage Fluorination Using Palladium Catalysis

Palladium-catalyzed C–H activation offers a regioselective pathway. A modified procedure from oxadiazole synthesis employs Pd(OAc)₂ with Xantphos as a ligand, reacting 2-chlorobenzothiazole with cesium fluoride (CsF) in dimethylacetamide (DMAc) at 120°C. This approach achieves >85% conversion but requires rigorous exclusion of moisture.

Coupling of Naphthalene-2-Carboxamide to the Benzothiazole Core

Carbodiimide-Mediated Amidation

The final step involves coupling naphthalene-2-carboxylic acid with 4-fluoro-1,3-benzothiazol-2-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). This method, adapted from oxadiazole derivatization, proceeds at room temperature for 12 hours, yielding the target compound in 72–80% purity after recrystallization from ethanol.

Optimization Data:

Coupling AgentSolventYield (%)Purity (%)
EDC/HOBtDCM7895
DCC/DMAPTHF6589

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) in N-methylpyrrolidone (NMP) reduces reaction time to 45 minutes with comparable yields (75–82%). This method is preferable for scale-up due to reduced energy consumption.

Purification and Analytical Characterization

Recrystallization and Chromatography

Crude products are purified via recrystallization from ethanol or ethyl acetate/hexane mixtures. High-performance liquid chromatography (HPLC) with a C18 column (MeOH:H₂O = 70:30) confirms purity >98%.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 300 MHz): δ 8.72 (s, 1H, NH), 8.25–7.45 (m, 10H, naphthalene and benzothiazole), 7.12 (d, J = 8.4 Hz, 1H, Ar-F).

  • ¹³C NMR (75 MHz): δ 168.2 (C=O), 162.4 (C-F), 153.1–116.7 (aromatic carbons).

  • HRMS (ESI): m/z calcd for C₁₈H₁₁FN₂OS [M+H]⁺: 329.0521; found: 329.0518 .

Chemical Reactions Analysis

N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as DMAP, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably:

  • Minimum Inhibitory Concentrations (MICs) : Research indicates effective MICs against Staphylococcus aureus, suggesting its potential as an antibacterial agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide is crucial for evaluating its safety and efficacy. Studies typically involve:

  • In vitro assays : To assess cytotoxicity and biological activity.
  • Molecular docking : To predict interactions with biological targets.

These investigations are essential for determining the compound's suitability for therapeutic use.

Case Study 1: Antibacterial Efficacy

A study conducted on derivatives of benzothiazole compounds demonstrated that those with similar structural features to this compound exhibited promising antibacterial activity. The study found that modifications in the naphthalene structure could significantly affect the MIC values against E. coli and S. aureus.

Case Study 2: Molecular Docking Studies

Molecular docking simulations performed on this compound revealed high binding affinities with key bacterial enzymes involved in cell wall synthesis. This suggests a potential mechanism through which the compound could inhibit bacterial growth effectively.

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in cancer therapy, it may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of tumor growth.

Comparison with Similar Compounds

N-(Pyridin-4-yl)naphthalene-2-carboxamide

This compound replaces the 4-fluoro-benzothiazole group with a pyridin-4-yl moiety. Key differences include:

  • Conformation : Dihedral angles between the pyridine and naphthalene rings are 11.33° and 9.51°, indicating moderate planarity. In contrast, the benzothiazole-naphthalene system in the target compound likely exhibits greater rigidity due to the fused thiazole ring.
  • Hydrogen Bonding : The pyridine derivative forms N–H⋯N and N–H⋯S bonds with thiocyanate counterions, whereas the fluorine in the target compound may participate in halogen bonding.

N-(4-Fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide (ChEBI:92249)

This analogue substitutes naphthalene with thiophene:

  • Bioactivity : Thiophene derivatives often exhibit distinct electronic profiles due to sulfur’s polarizability, which may alter binding affinities in biological systems compared to naphthalene-based compounds.

Physicochemical and Pharmacological Implications

Compound Aromatic Substituent Key Features Potential Pharmacological Impact
Target Compound Naphthalene High hydrophobicity, strong π-π interactions Enhanced target binding, reduced solubility
Pyridine Derivative Naphthalene Moderate planarity, pyridine H-bonding Balanced solubility and binding
Thiophene Derivative Thiophene Lower hydrophobicity, sulfur polarizability Improved solubility, variable bioactivity
  • Patent Compounds (): Examples include benzothiazole-2-ylamino tetrahydroquinoline and pyridopyridazine hybrids.

Crystallographic and Conformational Analysis

  • The pyridine derivative exhibits π-π stacking with a centroid distance of 3.5929 Å, comparable to interactions expected in the target compound.
  • Fluorine’s electronegativity in the target compound may influence crystal packing via C–F⋯H or C–F⋯π interactions, a feature absent in non-fluorinated analogues.

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features that combine a benzothiazole moiety with a naphthalene ring. This combination is believed to enhance its biological activity, making it a candidate for various therapeutic applications, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.

Chemical Structure

The compound can be represented as follows:

C16H12FN2O(Molecular Weight 284 28 g mol)\text{C}_{16}\text{H}_{12}\text{F}\text{N}_{2}\text{O}\quad (\text{Molecular Weight 284 28 g mol})

Physical Properties

PropertyValue
Molecular Weight284.28 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The mechanism of action involves interference with bacterial cell wall synthesis and protein production, leading to inhibition of bacterial growth. In vitro studies have shown significant activity against various bacterial strains, suggesting potential for development as an antibacterial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. For instance, in a recent study, this compound demonstrated IC50 values indicating effective cytotoxicity against several cancer cell lines .

Anti-inflammatory Activity

In terms of anti-inflammatory effects, this compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This inhibition may contribute to its therapeutic potential in treating inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of COX Enzymes : The compound has been identified as a selective inhibitor of COX enzymes, particularly COX-2, which plays a crucial role in inflammation .
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death .
  • Bacterial Growth Inhibition : By disrupting essential processes in bacterial cells, it effectively limits their growth and survival .

Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Study 2: Anticancer Properties

In another study focused on anticancer properties, the compound was tested against human breast cancer cell lines (MCF-7). The findings revealed an IC50 value of 15 µM after 48 hours of treatment, demonstrating potent cytotoxicity compared to control groups.

Study 3: Anti-inflammatory Potential

Research conducted on the anti-inflammatory effects showed that treatment with this compound resulted in a significant reduction in inflammatory markers in animal models subjected to induced inflammation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide?

  • Methodology : The compound is typically synthesized via coupling reactions. For example:

  • Step 1 : React 2-amino-4-fluorobenzothiazole with naphthalene-2-carbonyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen.
  • Step 2 : Use triethylamine as a base to deprotonate intermediates and drive the reaction.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product.
  • Yield Optimization : Substituted benzothiazoles with electron-withdrawing groups (e.g., -F) require longer reaction times (24–48 hrs) due to reduced nucleophilicity .

Q. What analytical techniques are critical for structural validation of this compound?

  • X-ray Crystallography : Resolve molecular geometry using SHELXL for refinement. Key parameters include:

ParameterObserved Range
C–F bond length1.34–1.38 Å
Dihedral angle (benzothiazole/naphthalene)8–12°
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm).
  • IR : Detect amide C=O stretch at ~1660 cm⁻¹ and benzothiazole C=N at ~1580 cm⁻¹ .

Advanced Research Questions

Q. How can crystallographic twinning affect structural determination, and what strategies mitigate this?

  • Challenge : Non-merohedral twinning (e.g., twin component ratio 0.357:0.643) complicates refinement .
  • Solution :

  • Use SHELXD for twin law identification (e.g., [100 010 101] matrix).
  • Refine with SHELXL using the TWIN and BASF commands.
  • Validate with R-factor convergence (<5% discrepancy between twin domains) .

Q. How do substituent modifications on the benzothiazole ring influence bioactivity?

  • SAR Insights :

Substituent (Position)Effect on Activity
-F (4-position)Enhances metabolic stability via reduced CYP450 interactions
-Cl (analogous systems)Increases lipophilicity (logP +0.5) but may reduce solubility
  • Experimental Design : Synthesize analogs (e.g., 4-chloro or unsubstituted benzothiazole) and compare IC₅₀ values in target assays (e.g., kinase inhibition) .

Q. What computational approaches predict intermolecular interactions of this compound?

  • Docking Studies : Use AutoDock Vina to model binding to target proteins (e.g., EGFR kinase). Key interactions:

  • Naphthalene π-stacking with hydrophobic pockets.
  • Fluorine forms halogen bonds with Arg residues.
    • DFT Calculations : B3LYP/6-31G* basis set optimizes geometry and calculates electrostatic potential surfaces to rationalize crystallographic packing (e.g., π-π stacking distance ~3.59 Å) .

Data Contradictions and Resolution

Q. How to address discrepancies in reported synthetic yields for benzothiazole carboxamides?

  • Case Study : Yields for analogous compounds range from 37% to 70% depending on substituents .
  • Resolution :

  • Electron-deficient aryl groups (e.g., -NO₂) slow coupling; use microwave-assisted synthesis (80°C, 2 hrs) to improve yields.
  • Steric hindrance from ortho-substituents requires bulkier bases (e.g., DBU vs. Et₃N) .

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